4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE
4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE
Brand Name:
Vulcanchem
CAS No.:
120085-62-3
VCID:
VC21271092
InChI:
InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13+/m1/s1
SMILES:
CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C
Molecular Formula:
C13H15NO7
Molecular Weight:
297.26 g/mol
4,5,7-TRI-O-ACETYL-2,6-ANHYDRO-3-DEOXY-D-LYXO-HEPT-2-ENONONITRILE
CAS No.: 120085-62-3
Cat. No.: VC21271092
Molecular Formula: C13H15NO7
Molecular Weight: 297.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120085-62-3 |
|---|---|
| Molecular Formula | C13H15NO7 |
| Molecular Weight | 297.26 g/mol |
| IUPAC Name | [(2R,3S,4R)-3,4-diacetyloxy-6-cyano-3,4-dihydro-2H-pyran-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C13H15NO7/c1-7(15)18-6-12-13(20-9(3)17)11(19-8(2)16)4-10(5-14)21-12/h4,11-13H,6H2,1-3H3/t11-,12-,13+/m1/s1 |
| Standard InChI Key | OPOUWJFXZRRHOV-UPJWGTAASA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H](C=C(O1)C#N)OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C=C(O1)C#N)OC(=O)C)OC(=O)C |
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